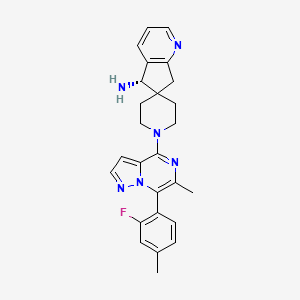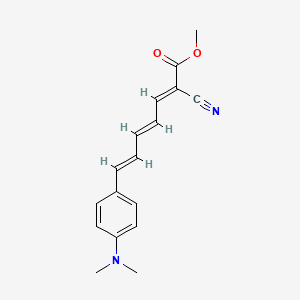![molecular formula C22H24FN3O3 B12374074 N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorine and methoxy groups, along with an oxan-4-yloxy substituent, contributes to its distinct chemical properties.
準備方法
The synthesis of N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline intermediate.
Methoxylation and Oxan-4-yloxy Substitution: The methoxy group is introduced through an O-methylation reaction using methyl iodide and a base. The oxan-4-yloxy group is added via an etherification reaction involving an appropriate alcohol derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The oxan-4-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and quinazoline derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
科学的研究の応用
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
作用機序
The mechanism of action of N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the methoxy and oxan-4-yloxy groups contribute to the compound’s overall stability and solubility. These interactions can modulate the activity of target proteins, leading to downstream effects on cellular pathways and physiological processes .
類似化合物との比較
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine can be compared with other similar compounds, such as:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
特性
分子式 |
C22H24FN3O3 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24FN3O3/c1-14(15-4-3-5-16(23)10-15)26-22-18-11-21(29-17-6-8-28-9-7-17)20(27-2)12-19(18)24-13-25-22/h3-5,10-14,17H,6-9H2,1-2H3,(H,24,25,26)/t14-/m1/s1 |
InChIキー |
ZHVASSKARGGGPC-CQSZACIVSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)F)NC2=NC=NC3=CC(=C(C=C32)OC4CCOCC4)OC |
正規SMILES |
CC(C1=CC(=CC=C1)F)NC2=NC=NC3=CC(=C(C=C32)OC4CCOCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


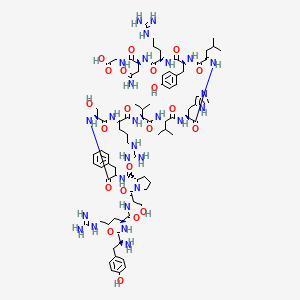
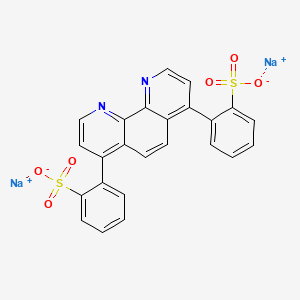
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)
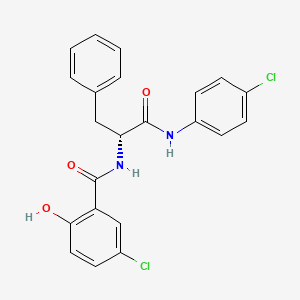

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
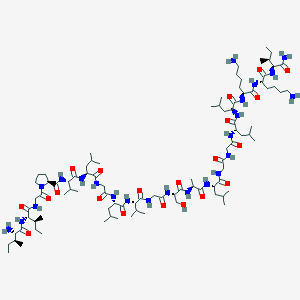


![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
